molecular formula C13H16N2OS B1623686 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 879053-84-6

4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B1623686
M. Wt: 248.35 g/mol
InChI Key: GWWRAZUSAFMTCM-UHFFFAOYSA-N
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Description

The compound “4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine” is a complex organic molecule. It contains functional groups such as an amine, a thiazole ring, and a methoxy group .

Scientific Research Applications

  • Mesifurane, 2,5-dimethyl-4-methoxy-3(2H)-furanone

    • Application: Used worldwide as a flavoring for foods, beverages, and cosmetics .
    • Method: It’s a natural compound found in some Nordic berries .
    • Results: Its significance as a flavor-impact compound was discovered in the early 1970s in Finland .
  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF)

    • Application: These are important aroma chemicals and are considered key flavor compounds in many fruits .
    • Method: In fruits, these furanones are synthesized by a series of enzymatic steps .
    • Results: Due to their attractive sensory properties, they are highly appreciated by the food industry .

properties

IUPAC Name

4-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-7-6-11(16-4)8(2)5-10(7)12-9(3)17-13(14)15-12/h5-6H,1-4H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWRAZUSAFMTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C2=C(SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424674
Record name 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

CAS RN

879053-84-6
Record name 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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